molecular formula C9H6ClNO4S2 B13178154 6-(Aminosulfonyl)-3-chloro-1-benzothiophene-2-carboxylic acid

6-(Aminosulfonyl)-3-chloro-1-benzothiophene-2-carboxylic acid

Cat. No.: B13178154
M. Wt: 291.7 g/mol
InChI Key: YGEKFMRTNOEGTG-UHFFFAOYSA-N
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Description

3-chloro-6-sulfamoylbenzo[b]thiophene-2-carboxylic acid is an organic compound that belongs to the class of benzo[b]thiophenes These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-6-sulfamoylbenzo[b]thiophene-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the chlorination of benzo[b]thiophene-2-carboxylic acid followed by the introduction of the sulfamoyl group. The reaction conditions typically include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the sulfamoylation can be carried out using sulfamoyl chloride in the presence of a base like pyridine.

Industrial Production Methods

In an industrial setting, the production of 3-chloro-6-sulfamoylbenzo[b]thiophene-2-carboxylic acid may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to a more scalable and cost-effective production method.

Chemical Reactions Analysis

Types of Reactions

3-chloro-6-sulfamoylbenzo[b]thiophene-2-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of 3-amino-6-sulfamoylbenzo[b]thiophene-2-carboxylic acid.

    Oxidation: Formation of 3-chloro-6-sulfamoylbenzo[b]thiophene-2-carboxylic sulfone.

    Reduction: Formation of 3-chloro-6-sulfamoylbenzo[b]thiophene-2-methanol.

Scientific Research Applications

6-(Aminosulfonyl)-3-chloro-1-benzothiophene-2-carboxylic acid is a compound featuring a benzothiophene core, which is a fused bicyclic structure containing a benzene and a thiophene ring. It includes a sulfonamide group (-SO2NH2) at the 6-position, a chlorine atom at the 3-position, and a carboxylic acid group (-COOH) at the 2-position. The molecular formula is C9H6ClNO4S2, with a molecular weight of approximately 291.73 g/mol.

This compound is notable for its potential biological activities and applications in medicinal chemistry, particularly in the development of antimicrobial agents and other therapeutic compounds.

Potential Applications

This compound and its related compounds have potential applications in:

  • Antimicrobial Agents Research indicates that benzothiophene derivatives have shown promise as antimicrobial agents against drug-resistant strains of bacteria like Staphylococcus aureus. The sulfonamide group is significant due to its known antibacterial properties.
  • Medicinal Chemistry The compound is used in developing therapeutic compounds. Its combination of sulfonamide and carboxylic acid functionalities may enhance its biological activity compared to similar compounds lacking these features.
  • Interaction Analyses It is used to understand interactions with biological targets.

Several compounds share structural similarities with this compound, each exhibiting unique properties:

Compound NameStructure FeaturesBiological Activity
3-Chloro-6-methylamino-sulfonyl-1-benzothiophene-2-carboxylic acidContains methylamino groupAntimicrobial activity
5-(3-Chlorobenzo[b]thiophen-2-yl)-1,3,4-thiadiazoleDifferent heterocyclic structureAntibacterial properties
6-Chlorobenzo[b]thiophene-2-carboxylic acidLacks the sulfonamide groupLess potent against bacteria

Mechanism of Action

The mechanism of action of 3-chloro-6-sulfamoylbenzo[b]thiophene-2-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with binding domains. The presence of the sulfamoyl group can enhance its binding affinity and specificity towards certain biological targets, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-6-methylbenzo[b]thiophene-2-carboxylic acid
  • 3-chloro-6-fluorobenzo[b]thiophene-2-carboxylic acid
  • 3-chloro-6-aminobenzo[b]thiophene-2-carboxylic acid

Uniqueness

3-chloro-6-sulfamoylbenzo[b]thiophene-2-carboxylic acid is unique due to the presence of the sulfamoyl group, which imparts distinct chemical and biological properties. This group enhances its solubility, reactivity, and potential for forming hydrogen bonds, making it a valuable compound for various applications in medicinal chemistry and material science.

Biological Activity

6-(Aminosulfonyl)-3-chloro-1-benzothiophene-2-carboxylic acid is a compound belonging to the class of benzothiophenes, characterized by its unique structural features that include a sulfonamide group, a chlorine atom, and a carboxylic acid group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial applications.

Chemical Structure and Properties

The molecular formula of this compound is C9H6ClNO4S2, with a molecular weight of approximately 291.73 g/mol. The structural components contribute to its reactivity and biological activity:

PropertyValue
Molecular FormulaC9H6ClNO4S2
Molecular Weight291.73 g/mol
IUPAC Name3-chloro-6-sulfamoyl-1-benzothiophene-2-carboxylic acid
SMILES RepresentationC1=CC2=C(C=C1S(=O)(=O)N)SC(=C2Cl)C(=O)O

Biological Activity

Research indicates that this compound exhibits notable biological activities, primarily in antimicrobial efficacy. The sulfonamide moiety is particularly significant as sulfonamides are widely recognized for their antibacterial properties.

Antimicrobial Activity

Several studies have highlighted the effectiveness of this compound against various strains of bacteria, including drug-resistant strains like Staphylococcus aureus. The presence of both the sulfonamide and carboxylic acid functionalities enhances its antibacterial potency compared to similar compounds lacking these features .

Case Study: Antibacterial Screening
A study conducted on derivatives of benzothiophene, including this compound, demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The results indicated that the compound could inhibit bacterial growth effectively, making it a candidate for further development as an antimicrobial agent .

The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets. It is hypothesized that the compound may inhibit enzymes by binding to their active sites or modulate receptor activity through interactions with binding domains .

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound's biological activity, a comparative analysis with structurally similar compounds is essential:

Compound NameStructure FeaturesBiological Activity
3-Chloro-6-methylamino-sulfonyl-1-benzothiophene-2-carboxylic acidContains methylamino groupAntimicrobial activity
5-(3-Chlorobenzo[b]thiophen-2-yl)-1,3,4-thiadiazoleDifferent heterocyclic structureAntibacterial properties
6-Chlorobenzo[b]thiophene-2-carboxylic acidLacks the sulfonamide groupLess potent against bacteria

This table illustrates how the combination of functional groups in this compound may enhance its biological activity compared to other related compounds.

Properties

Molecular Formula

C9H6ClNO4S2

Molecular Weight

291.7 g/mol

IUPAC Name

3-chloro-6-sulfamoyl-1-benzothiophene-2-carboxylic acid

InChI

InChI=1S/C9H6ClNO4S2/c10-7-5-2-1-4(17(11,14)15)3-6(5)16-8(7)9(12)13/h1-3H,(H,12,13)(H2,11,14,15)

InChI Key

YGEKFMRTNOEGTG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1S(=O)(=O)N)SC(=C2Cl)C(=O)O

Origin of Product

United States

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